molecular formula C10H18O3 B2554273 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol CAS No. 1517862-80-4

1,9-Dioxaspiro[5.5]undecan-4-ylmethanol

Cat. No.: B2554273
CAS No.: 1517862-80-4
M. Wt: 186.251
InChI Key: FMIITHDTPFFAGS-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-4-ylmethanol is a spirocyclic compound featuring a methanol group attached to a 1,9-dioxaspiro[5.5]undecane backbone. This compound’s molecular formula is C10H18O5S, with a molecular weight of 250.31 g/mol .

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10/h9,11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIITHDTPFFAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517862-80-4
Record name 1,9-dioxaspiro[5.5]undecan-4-ylmethanol
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Preparation Methods

The synthesis of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic or basic conditions to form the spirocyclic ring. The reaction conditions often include:

    Acidic Catalysts: Sulfuric acid or hydrochloric acid.

    Basic Catalysts: Sodium hydroxide or potassium hydroxide.

    Solvents: Common solvents include methanol, ethanol, or water.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,9-Dioxaspiro[5.5]undecan-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, the hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, ethers, and esters .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H18O3C_{10}H_{18}O_3 and a molecular weight of 186.25 g/mol. Its structure features a spirocyclic framework that includes two ether linkages and a hydroxyl group, contributing to its reactivity and biological interactions. The spirocyclic nature provides rigidity, influencing how the compound interacts with biological targets.

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry.
  • Biological Activity :
    • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity, suggesting potential development as a new class of antibiotics.
    • Anticancer Potential : Research has shown that 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol might modulate cell signaling pathways, indicating its potential as an anticancer agent.
  • Medicinal Chemistry :
    • The compound is being investigated for its interactions with various biomolecules, potentially leading to therapeutic effects. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with enzymes and receptors.
  • Pest Control :
    • Due to its structural similarity to certain pheromones, there is ongoing research into its use as an attractant or mating disruptor in pest management strategies.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against various strains of bacteria, showing potential for further development as an antibiotic.

Anticancer Research

In vitro studies have indicated that 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The spirocyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,7-Dioxaspiro[5.5]undecane (Olean)

Structural Differences :

  • Oxygen positioning : Olean features a 1,7-dioxaspiro system, whereas the target compound has a 1,9-dioxaspiro arrangement. This difference alters ring strain and electronic distribution.
  • Functional groups: Olean lacks the methanol substituent, existing as a simple spiroketal.

Diazaspiro Analogs (Nitrogen-Containing Spirocycles)

Examples :

  • 1,9-Diazaspiro[5.5]undecane derivatives (e.g., 9-benzyl-1,9-diazaspiro[5.5]undecane, CAS: 1100748-66-0) replace oxygen with nitrogen, altering electronic properties and enabling pharmaceutical applications (e.g., kinase inhibitors) .

Key Differences :

  • Basicity : Nitrogen atoms increase basicity, affecting solubility and reactivity.
  • Synthesis : Diazaspiro compounds often require amine-functionalized precursors, diverging from the ether-based routes used for dioxaspiro systems .

Functionalized Derivatives: Methanesulfonate and Sulfonyl Chloride

1,9-Dioxaspiro[5.5]undecan-4-yl Methanesulfonate :

  • Molecular Formula : C10H18O5S .
  • Applications : Used as a synthetic intermediate; its methanesulfonate group enhances electrophilicity for nucleophilic substitution reactions.
  • Stability : Requires storage at 2–8°C to prevent decomposition, unlike the parent alcohol, which may have different stability profiles .

{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl Chloride :

  • Molecular Formula : C10H17ClO4S .
  • Reactivity : The sulfonyl chloride group enables coupling reactions, expanding utility in drug discovery.

Spiroketals with Varied Ring Sizes

Examples :

  • 1,6-Dioxaspiro[4.5]decanes and 1,7-dioxaspiro[5.6]dodecanes .

Comparison :

  • Ring Strain: Smaller spiro systems (e.g., 1,6-dioxaspiro[4.4]nonanes) exhibit higher strain, reducing thermodynamic stability.
  • Biological Activity : Ring size influences pheromone specificity; e.g., 1,7-dioxaspiro[5.5]undecane attracts C. undatus, while 1,6-dioxaspiro[4.5]decanes target other species .

Biological Activity

1,9-Dioxaspiro[5.5]undecan-4-ylmethanol is a unique organic compound characterized by its spirocyclic structure, which includes a dioxane ring fused to a cyclohexane framework. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activity and unique structural properties.

Chemical Structure and Properties

The molecular formula of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol is C11_{11}H18_{18}O3_{3}. The presence of two ether linkages and a hydroxyl group contributes to its reactivity and biological interactions. The spirocyclic nature allows for interesting conformational dynamics, influencing how the compound interacts with biological targets .

The biological activity of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with enzymes and receptors. This interaction may modulate various biological pathways, potentially leading to therapeutic effects .

Potential Applications

1,9-Dioxaspiro[5.5]undecan-4-ylmethanol has been explored for several applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates potential anticancer activity through the modulation of cell signaling pathways .
  • Pest Control : Its structural similarity to pheromones has led to investigations into its use as an attractant or mating disruptor in pest management .

Synthesis and Characterization

The synthesis of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol can be achieved through various methods, including oxidation and reduction reactions. Characterization techniques such as NMR spectroscopy have confirmed its structure and purity .

Comparative Studies

Comparative studies have been conducted with similar compounds to assess the unique biological activities of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol:

Compound NameStructure TypeSimilarity (%)
1,7-Dioxaspiro[5.5]undecaneDioxaspiro Compound82%
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-oneDioxaspiro Compound80%
7-Methyl-1,4-dioxaspiro[4.5]decan-8-oneDioxaspiro Compound78%

These comparisons highlight the distinct properties of 1,9-Dioxaspiro[5.5]undecan-4-ylmethanol due to its specific arrangement of functional groups .

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